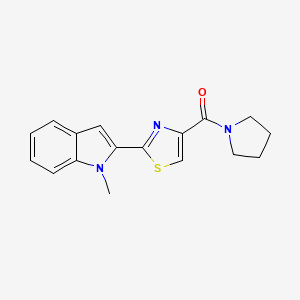
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic derivative that combines an indole moiety with a thiazole and pyrrolidine structure. This unique combination suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazole-containing compounds. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in the compound is crucial for its anticancer activity, as evidenced by structure-activity relationship (SAR) studies.
A notable study reported that thiazole derivatives exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against certain cancer cell lines, indicating potent cytotoxicity . The mechanism involves the disruption of cellular processes and induction of apoptosis in cancer cells.
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. One study found that specific thiazole-integrated compounds displayed significant anticonvulsant activity, with some compounds achieving 100% protection in animal models . The SAR analysis indicated that modifications to the thiazole structure could enhance anticonvulsant efficacy.
Case Studies
- Antitumor Efficacy : A series of synthesized thiazole derivatives were tested against human glioblastoma U251 cells and melanoma WM793 cells. Compounds with specific substitutions on the phenyl ring showed enhanced activity, with IC50 values comparable to standard chemotherapy agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain thiazole derivatives interacted with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that involves binding to key regulatory proteins within cancer cells .
Data Table: Biological Activity Overview
| Biological Activity | Test System | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | U251 Cells | 1.61 | Induction of apoptosis |
| Anticonvulsant | Animal Models | N/A | Modulation of neuronal excitability |
特性
IUPAC Name |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-19-14-7-3-2-6-12(14)10-15(19)16-18-13(11-22-16)17(21)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTVPBPDMGUFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














